![molecular formula C12H10O3 B1370830 7-Methoxy-2-naphthoic acid CAS No. 5043-07-2](/img/structure/B1370830.png)
7-Methoxy-2-naphthoic acid
Overview
Description
7-Methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthoic acid, characterized by the presence of a methoxy group at the 7th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthoic acid typically involves the methoxylation of 2-naphthoic acid. One common method is the reaction of 2-naphthoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-naphthoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 2-Naphthoic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
7-Methoxy-2-naphthoic acid serves as a building block in organic synthesis, aiding in the creation of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.
Biology
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, impacting metabolic pathways related to inflammation and cancer progression.
- NMDA Receptor Modulation : Research indicates that it can modulate N-methyl-D-aspartate receptors, which are crucial in neurological conditions such as Alzheimer's disease .
Medicine
This compound is being investigated for therapeutic applications:
- Anti-inflammatory Properties : Studies suggest it may reduce cytokine production and inflammatory markers in cell lines.
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Cell Line | IC₅₀ Value (µM) |
---|---|
MCF-7 | 12.39 |
HepG2 | 7.81 |
Antimicrobial Activity
The compound displays antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various microorganisms are as follows:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 500 µg/mL |
Escherichia coli | 250 µg/mL |
Neurological Disorders
A study explored the effects of naphthoic acid derivatives on NMDA receptor-mediated excitotoxicity in models of Alzheimer's disease. The findings indicated that these compounds could mitigate neuronal death associated with excessive NMDA receptor activation .
Cancer Treatment
Another research project focused on the anticancer properties of this compound against solid tumors. Results showed significant inhibition of tumor growth in xenograft models treated with this compound, suggesting its potential as a novel chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-naphthoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation. The methoxy group enhances its binding affinity to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
- 6-Methoxy-2-naphthoic acid
- 2-Naphthoic acid
- 7-Hydroxy-2-naphthoic acid
Comparison: 7-Methoxy-2-naphthoic acid is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to 6-Methoxy-2-naphthoic acid, the 7-methoxy derivative may exhibit different binding affinities and selectivities towards biological targets. The presence of the methoxy group also affects its solubility and stability, making it distinct from other naphthoic acid derivatives.
Biological Activity
7-Methoxy-2-naphthoic acid (7-MNA) is an aromatic compound with significant biological activity, primarily explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 7-position of the naphthalene ring, which influences its chemical reactivity and biological activity. Its molecular formula is , and it has been identified as a precursor for various biologically active compounds, including potential pharmaceuticals .
The biological activity of 7-MNA can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : 7-MNA has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The methoxy group enhances binding affinity to the enzyme's active site, thereby reducing inflammation .
- Anticancer Activity : Research indicates that 7-MNA may exhibit selective cytotoxic effects against various cancer cell lines. It acts through multiple pathways, including the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .
Anticancer Properties
A study evaluating the anticancer effects of naphthoquinone derivatives, which include compounds related to 7-MNA, demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells. The derivatives were shown to induce cell death by targeting multiple molecular pathways, including COX-2 inhibition and direct interaction with DNA .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (NSCLC) | TBD |
Naphthoquinone Derivative | HepG2 (Liver Cancer) | 7.81 |
Naphthoquinone Derivative | MCF-7 (Breast Cancer) | TBD |
Note : Specific IC50 values for 7-MNA against various cell lines were not available in the current literature.
Anti-inflammatory Activity
The anti-inflammatory properties of 7-MNA have been linked to its ability to inhibit COX-2 expression, which is often upregulated in inflammatory conditions. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting its potential use as an anti-inflammatory agent .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments demonstrated that 7-MNA effectively inhibited the proliferation of several cancer cell lines. The compound's mechanism was associated with apoptosis induction and modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
- Animal Models : Preliminary studies using animal models have shown that administration of 7-MNA leads to a significant reduction in tumor size in xenograft models, further supporting its anticancer potential .
- Comparison with Other Compounds : Comparative studies with other naphthoic acid derivatives highlighted that the position of substituents significantly affects biological activity. For instance, 6-methoxy-2-naphthoic acid exhibited different binding affinities compared to 7-MNA due to the placement of the methoxy group.
Properties
IUPAC Name |
7-methoxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAGLIPYTVMFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623771 | |
Record name | 7-Methoxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-07-2 | |
Record name | 7-Methoxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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